molecular formula C8H4FNO2 B062502 4-Cyano-3-fluorobenzoic acid CAS No. 176508-81-9

4-Cyano-3-fluorobenzoic acid

Cat. No.: B062502
CAS No.: 176508-81-9
M. Wt: 165.12 g/mol
InChI Key: ZWKNDLMYSLLMRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorobenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-bromo-3-fluorobenzoic acid with zinc cyanide under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a catalyst like palladium(II) acetate . The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation , are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electrophilicity and stability . These interactions can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

  • 4-Cyano-2-fluorobenzoic acid
  • 3-Cyano-4-fluorobenzoic acid
  • 4-Bromo-3-fluorobenzoic acid

Comparison: 4-Cyano-3-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzoic acid core. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound often exhibits distinct chemical properties and reactivity patterns, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNDLMYSLLMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380955
Record name 4-cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176508-81-9
Record name 4-Cyano-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176508-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-3-fluorobenzoic acid (7.5 g, 0.034 mol), Zn(CN)2 (4.0 g, 0.034 mol) and Pd(PPh3)4 (3.95 g, 0.0034 mol) were added together with 60 mL of DMF (degassed). The mixture was heated at 90° C. under N2 for 3 h. It was cooled to room temperature and filtered to remove insoluble inorganic salts (discarded). The filtrate was diluted with water and extracted with EtOAc. The EtOAc mixture was washed with water, brine, dried over MgSO4, and concentrated to yield 4.5 g of the desired product with 90% purity. This material was taken into the next step without further purification. 1H-NMR (500 MHz, d4-MeOH) δ 7.82 (m, 1H), 7.90 (m, 3H), 7.56 (d, J=10.0 Hz, 1H), 7.68 (s, 1H), 7.96 (d, J=8.4 Hz, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
3.95 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the role of 4-Cyano-3-fluorobenzoic acid in the synthesis of the studied compounds?

A1: this compound was used as a starting material in the synthesis of several 2,4-diaminoquinazoline derivatives. [] The researchers employed this compound in a multi-step synthetic pathway that involved acylation and ring-closure reactions to produce the desired compounds. []

Q2: Were the reactions involving this compound efficient?

A2: Yes, the synthetic route employing this compound proved to be quite efficient. The researchers reported reaction yields above 65% for the synthesis of 2,4-diaminoquinazoline derivatives using this compound as a starting material. [] This suggests that the reactions proceeded with relatively high conversion rates, making this a viable synthetic approach for these specific target molecules.

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